molecular formula C16H15N3O2S B5726075 N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea

N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea

Cat. No. B5726075
M. Wt: 313.4 g/mol
InChI Key: LIIXYVAFMDIQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea, also known as MBTU, is a compound that has been widely used in scientific research due to its unique properties. MBTU is a synthetic molecule that has been found to have a wide range of applications in biochemical and physiological studies. In

Mechanism of Action

N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea functions as a fluorescent probe by binding to the ATP-binding site of protein kinases. Upon phosphorylation, the conformation of N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea changes, resulting in a change in fluorescence intensity. This change in fluorescence can be used to monitor the activity of protein kinases in real-time.
Biochemical and Physiological Effects
N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea has been found to have no significant effect on the activity of protein kinases. It has also been shown to have low toxicity and does not interfere with cellular processes. N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea is a useful tool for studying protein kinase activity without affecting the physiological processes of cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea in lab experiments include its high selectivity for protein kinases, low toxicity, and real-time monitoring of protein kinase activity. However, the limitations of using N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea include its limited solubility in aqueous solutions, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the use of N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea in scientific research. One potential application is in the development of new drugs that target protein kinases. N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea can be used to screen potential drug candidates for their ability to inhibit protein kinase activity. Another potential application is in the study of the role of protein kinases in various diseases such as cancer and Alzheimer's disease. N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea can be used to monitor changes in protein kinase activity in diseased cells and tissues. Overall, N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea is a valuable tool for studying protein kinase activity and has the potential to contribute to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea involves the reaction of 4-methylphenyl isocyanate with 6-methoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea has been widely used in scientific research as a fluorescent probe for the detection of protein kinase activity. It has been found to selectively bind to protein kinases and undergo a conformational change upon phosphorylation, resulting in a change in fluorescence intensity. N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea has been used to study the activity of various protein kinases such as c-Jun N-terminal kinase, extracellular signal-regulated kinase, and protein kinase C.

properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-3-5-11(6-4-10)17-15(20)19-16-18-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIXYVAFMDIQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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